molecular formula C17H14F4N2O2S2 B2726041 N,N'-Bis({4-[(difluoromethyl)sulfanyl]phenyl})propanediamide CAS No. 1353504-43-4

N,N'-Bis({4-[(difluoromethyl)sulfanyl]phenyl})propanediamide

Cat. No. B2726041
CAS RN: 1353504-43-4
M. Wt: 418.42
InChI Key: WEHYXTJPLXBGIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Bis({4-[(difluoromethyl)sulfanyl]phenyl})propanediamide, or BDPP, is a novel sulfonyl fluoride compound that has been extensively studied for its potential applications in medicinal chemistry and biochemistry. BDPP is a colorless liquid that has been used as a reagent in a number of synthetic and analytical processes. It is a versatile compound that can be used in a variety of ways, including in the synthesis of pharmaceuticals, in the development of new materials, and in the study of biochemical and physiological processes.

Scientific Research Applications

Difluoromethylation Reactions

N,N’-Bis({4-[(difluoromethyl)sulfanyl]phenyl})propanediamide is a valuable reagent in late-stage difluoromethylation processes. Researchers have exploited its ability to form X–CF2H bonds, where X represents C (sp), C (sp2), C (sp3), O, N, or S. These bonds are crucial for introducing fluorine atoms into organic molecules, enhancing their properties and bioactivity .

Inhibition of Soluble Epoxide Hydrolase

The compound’s lipophilic 4-(trifluoromethoxy)phenyl fragment makes it a promising inhibitor of human soluble epoxide hydrolase. By blocking this enzyme, N,N’-Bis({4-[(difluoromethyl)sulfanyl]phenyl})propanediamide may have therapeutic implications in cardiovascular diseases and inflammation .

Metal-Catalyzed Transformations

Researchers have explored metal-based methods to transfer CF2H to C(sp2) sites. These stoichiometric and catalytic processes enable the incorporation of difluoromethyl groups into complex molecules, expanding synthetic possibilities .

Minisci-Type Radical Chemistry

For heteroaromatics, difluoromethylation of C(sp2)–H bonds via Minisci-type radical chemistry has been successful. This strategy allows site-selective functionalization, enhancing the diversity of fluorinated compounds .

Site-Selective Modification of Biomolecules

An exciting development involves installing CF2H onto large biomolecules like proteins. Researchers have achieved precise site-selective difluoromethylation, opening new avenues for drug discovery and chemical biology .

Non-Ozone Depleting Difluorocarbene Reagents

Recent protocols have enabled X–H insertion (where X = oxygen, nitrogen, or sulfur) using novel non-ozone depleting difluorocarbene reagents. These advances streamline access to pharmaceutical-relevant molecules and generate interest in process chemistry .

properties

IUPAC Name

N,N'-bis[4-(difluoromethylsulfanyl)phenyl]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F4N2O2S2/c18-16(19)26-12-5-1-10(2-6-12)22-14(24)9-15(25)23-11-3-7-13(8-4-11)27-17(20)21/h1-8,16-17H,9H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHYXTJPLXBGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)SC(F)F)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F4N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis({4-[(difluoromethyl)sulfanyl]phenyl})propanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.